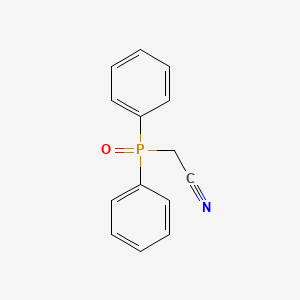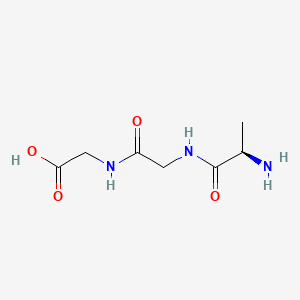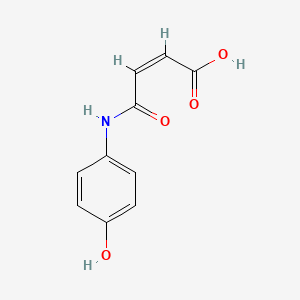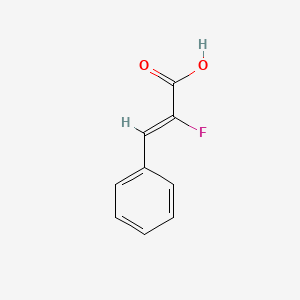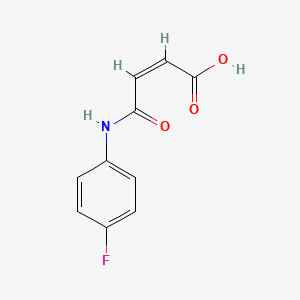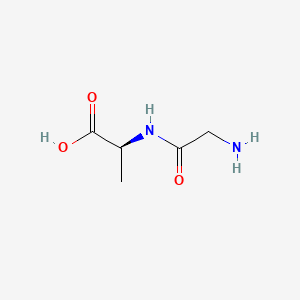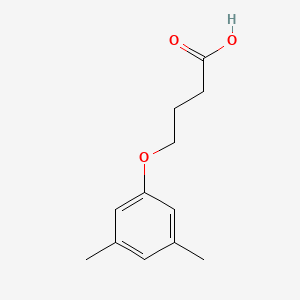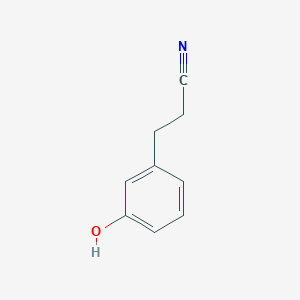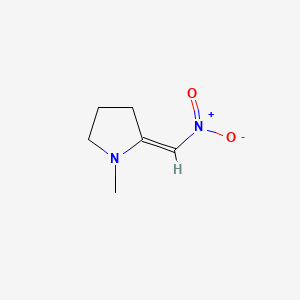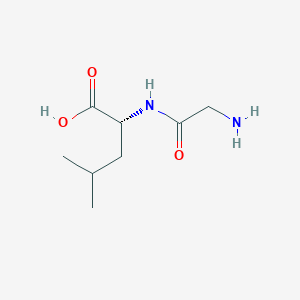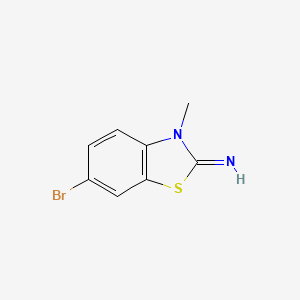
6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the sixth position, a methyl group at the third position, and an imine group at the second position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine typically involves the bromination of 3-methyl-1,3-benzothiazole followed by the introduction of the imine group. One common method involves the reaction of 3-methyl-1,3-benzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the sixth position.
After bromination, the resulting 6-bromo-3-methyl-1,3-benzothiazole is treated with an amine, such as ammonia or a primary amine, under acidic or basic conditions to form the imine group at the second position. The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The imine group can be oxidized to form the corresponding oxime or reduced to form the amine derivative.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-hydroxy-3-methyl-1,3-benzothiazol-2(3H)-imine or 6-amino-3-methyl-1,3-benzothiazol-2(3H)-imine can be formed.
Oxidation Products: Oxidation of the imine group can yield 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-oxime.
Reduction Products: Reduction of the imine group can produce 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-amine.
Scientific Research Applications
6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features allow for the exploration of structure-activity relationships.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and imine group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular processes by disrupting protein-protein interactions or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-1,3-benzothiazole: Lacks the imine group, which may result in different biological activities and reactivity.
3-Methyl-1,3-benzothiazol-2(3H)-imine: Lacks the bromine atom, which can affect its electronic properties and binding affinity to molecular targets.
6-Chloro-3-methyl-1,3-benzothiazol-2(3H)-imine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is unique due to the presence of both the bromine atom and the imine group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific research applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
6-bromo-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMNRMHKISQCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365923 |
Source


|
| Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73901-11-8 |
Source


|
| Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


